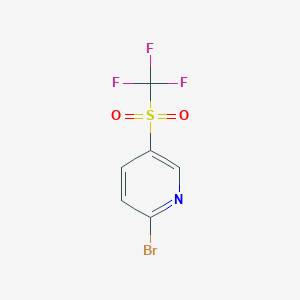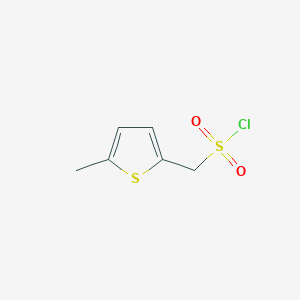
3-Methanesulfonylcyclohexane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methanesulfonylcyclohexane-1-sulfonamide is an organosulfur compound with the molecular formula C7H15NO4S2 It is characterized by the presence of both sulfonyl and sulfonamide functional groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclohexane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Common reagents used in this synthesis include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2), which facilitate the conversion of thiols to sulfonyl chlorides, followed by reaction with amines to form the desired sulfonamide .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs microwave irradiation to enhance reaction efficiency and yield . This method is known for its good functional group tolerance and high yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methanesulfonylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides using oxidizing agents like H2O2.
Reduction: Reduction of sulfonyl groups to thiols under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: H2O2, SOCl2
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, thiols, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methanesulfonylcyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial properties and potential use in drug design.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Methanesulfonylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s function . This competitive inhibition is a key feature of its biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Methanesulfonylcyclohexane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A well-known antibacterial agent with a similar sulfonamide group.
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Eigenschaften
Molekularformel |
C7H15NO4S2 |
|---|---|
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
3-methylsulfonylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h6-7H,2-5H2,1H3,(H2,8,11,12) |
InChI-Schlüssel |
OIUHGVYLYRESMD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CCCC(C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)
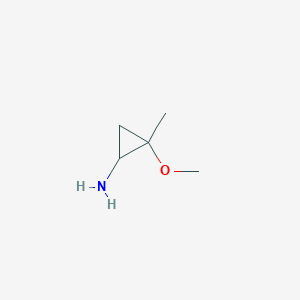

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)
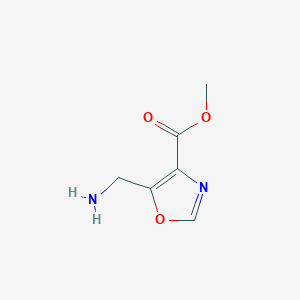
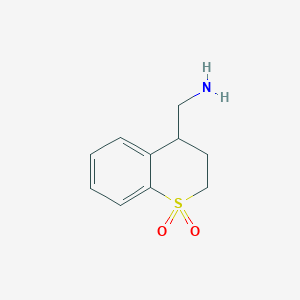
![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
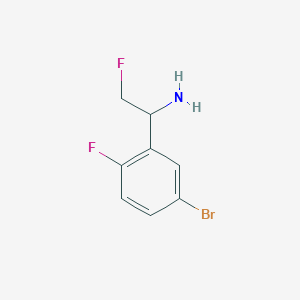
![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
![3-[(2-Methylpropyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13220780.png)
